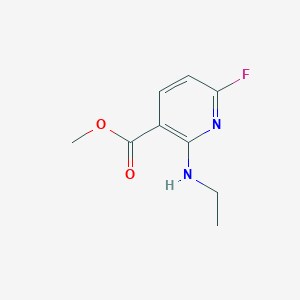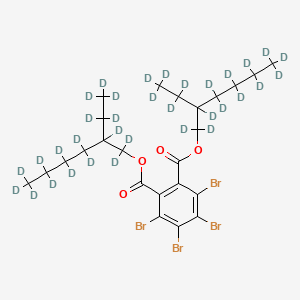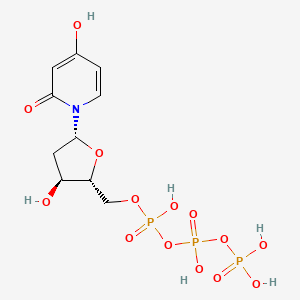
8(17),12E,14-Labdatrien-20-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpene, a class of compounds known for their diverse biological activities. This compound is naturally found in the rhizomes of Isodon yuennanensis and has been studied for its potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8(17),12E,14-Labdatrien-20-oic acid typically involves the extraction from natural sources such as the rhizomes of Isodon yuennanensis . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
the extraction process from natural sources remains the primary method of obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions
8(17),12E,14-Labdatrien-20-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aminophylline and Rp-cAMPS. The reaction conditions often involve in vitro experiments using isolated guinea pig trachea and in silico molecular docking/dynamics simulations .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with enhanced pharmacological properties, such as increased smooth muscle relaxation .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8(17),12E,14-Labdatrien-20-oic acid involves the activation of the AC-cAMP-PKA pathway. This pathway is crucial for smooth muscle relaxation, and the compound’s lipophilic character likely contributes to its stability on the AC binding site . Molecular dynamic simulations have shown that the compound interacts with the catalytic dimer of AC, stabilizing it and promoting its activity .
Comparación Con Compuestos Similares
8(17),12E,14-Labdatrien-20-oic acid is unique among labdane-type diterpenes due to its specific structure and biological activities. Similar compounds include:
Forskolin: Another labdane-type diterpene known for its ability to activate the AC-cAMP-PKA pathway.
Ferruginol: A diterpenoid with antifungal properties.
Chamaecydin: A diterpenoid with antifeedant activity against pest insects.
These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(4S,4aR,8aS)-8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17-,20-/m0/s1 |
Clave InChI |
VLQWZUQLAWRAFU-PZFAHHJVSA-N |
SMILES isomérico |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C(=O)O)/C=C |
SMILES canónico |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



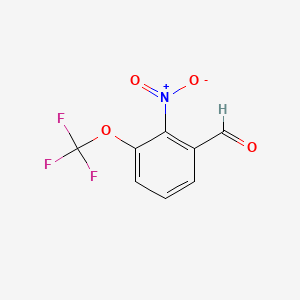
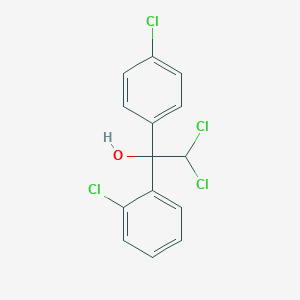
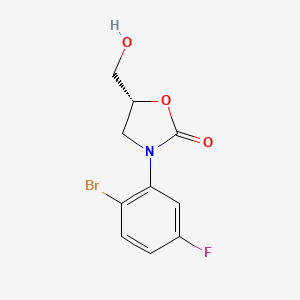
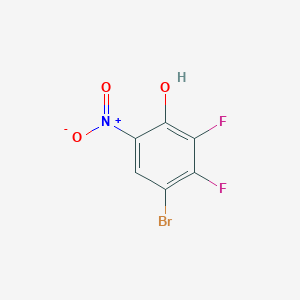
![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)
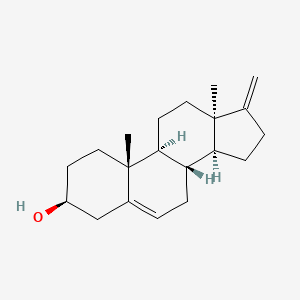

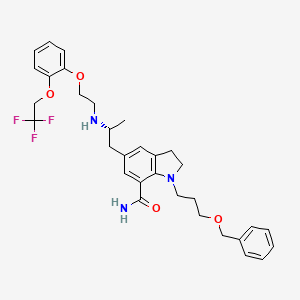
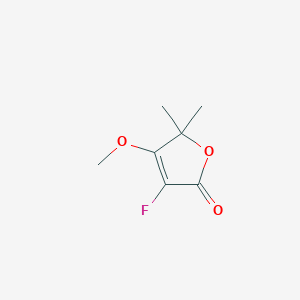
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
